molecular formula C10H14F6N3OP B12673186 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate CAS No. 2599-76-0

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate

Cat. No.: B12673186
CAS No.: 2599-76-0
M. Wt: 337.20 g/mol
InChI Key: PUDYXBZJCHEODV-UHFFFAOYSA-N
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Description

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate is a chemical compound known for its unique structure and properties. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Ethyl(2-hydroxyethyl)amino)aniline. The process includes the following steps:

    Diazotization Reaction: The primary amine group of 4-(Ethyl(2-hydroxyethyl)amino)aniline is converted to a diazonium group using nitrous acid (HNO₂) in the presence of an acid such as hydrochloric acid (HCl).

    Formation of Hexafluorophosphate Salt: The diazonium salt is then treated with hexafluorophosphoric acid (HPF₆) to form the hexafluorophosphate salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or alkoxy groups using appropriate reagents.

    Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common reagents used in these reactions include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and sodium nitrite (NaNO₂). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate has several applications in scientific research:

    Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry.

    Biology: It can be used as a labeling reagent for proteins and nucleic acids, aiding in various biochemical studies.

    Industry: It is used in the production of pigments, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate can be compared with other diazonium salts such as:

    4-(Methylamino)benzenediazonium chloride: Similar in structure but with a methyl group instead of an ethyl(2-hydroxyethyl) group.

    4-(Dimethylamino)benzenediazonium tetrafluoroborate: Contains a dimethylamino group and a different counterion (tetrafluoroborate).

    4-(Ethylamino)benzenediazonium sulfate: Similar structure but with a sulfate counterion.

The uniqueness of this compound lies in its specific substituents and counterion, which can influence its reactivity and applications.

Properties

CAS No.

2599-76-0

Molecular Formula

C10H14F6N3OP

Molecular Weight

337.20 g/mol

IUPAC Name

4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;hexafluorophosphate

InChI

InChI=1S/C10H14N3O.F6P/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;1-7(2,3,4,5)6/h3-6,14H,2,7-8H2,1H3;/q+1;-1

InChI Key

PUDYXBZJCHEODV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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